molecular formula C8H5BrF4 B3032160 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene CAS No. 1186194-81-9

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene

Cat. No.: B3032160
CAS No.: 1186194-81-9
M. Wt: 257.02
InChI Key: WRUCFQFVEHTUND-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene is a useful research compound. Its molecular formula is C8H5BrF4 and its molecular weight is 257.02. The purity is usually 95%.
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Scientific Research Applications

Metabolic Analysis

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene and its related compounds have been instrumental in metabolic studies. For instance, in a study, 2,2,2-Trifluoroethanol (TFE) metabolites were identified in the urine of Sprague-Dawley rats using 19F nuclear magnetic resonance (NMR) spectroscopy. The research highlighted the metabolization of TFE to various compounds, demonstrating the utility of 19F NMR for analyzing drug metabolism in laboratory animals (Selinsky et al., 1991).

Carcinogenic Activity Assessment

Halogen derivatives of 4-dimethylaminoazobenzene, including compounds structurally related to this compound, were assessed for carcinogenic activity in rats. This study aimed to understand the carcinogenic process induced by such compounds and found that specific halogen substitutions could significantly alter carcinogenic activities (Miller et al., 1949).

Structure-Activity Relationship Studies

The compound's derivatives were used to understand the structure-activity relationships in amino-halogen substituted phenyl-aminoethanols, comparing their effects on adrenergic beta-receptors in various animals. This study underscores the importance of molecular structure in determining the potency and therapeutic potential of beta-adrenergic agents (Engelhardt, 1984).

Attractiveness to Oriental Fruit Fly

Studies showed that certain fluorine analogs of methyl eugenol, structurally related to this compound, are highly attractive to Bactrocera dorsalis males. This discovery has implications for developing safer alternatives to methyl eugenol for fruit fly management (Khrimian et al., 2006).

Safety and Hazards

The compound has been classified as Acute Tox. 3 Oral . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Properties

IUPAC Name

2-bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-7-3-6(10)2-1-5(7)4-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUCFQFVEHTUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672319
Record name 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186194-81-9
Record name 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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